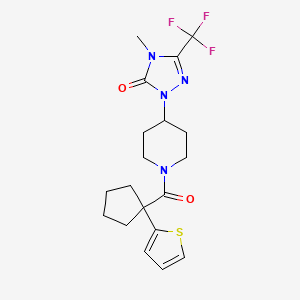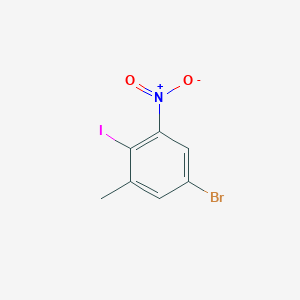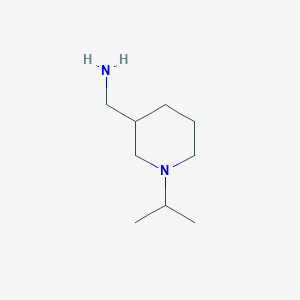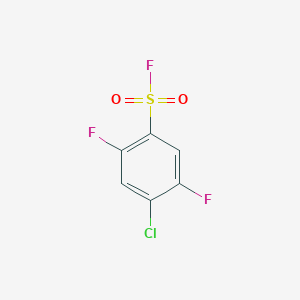
1-benzyl-N-(1-cyanocyclopropyl)-1H-indole-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-benzyl-N-(1-cyanocyclopropyl)-1H-indole-3-carboxamide is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. This compound is a member of the indole family and has been found to exhibit several interesting properties that make it a promising candidate for further research. In
Mecanismo De Acción
The mechanism of action of 1-benzyl-N-(1-cyanocyclopropyl)-1H-indole-3-carboxamide involves the inhibition of the serotonin transporter (SERT), which is responsible for the reuptake of serotonin from the synaptic cleft. By inhibiting SERT, this compound increases the concentration of serotonin in the synaptic cleft, leading to enhanced neurotransmission and potential antidepressant effects.
Biochemical and Physiological Effects:
Studies have shown that 1-benzyl-N-(1-cyanocyclopropyl)-1H-indole-3-carboxamide has several biochemical and physiological effects, including increased serotonin levels in the brain, enhanced neurotransmission, and potential antidepressant effects. However, further research is needed to fully understand the mechanisms underlying these effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the key advantages of using 1-benzyl-N-(1-cyanocyclopropyl)-1H-indole-3-carboxamide in lab experiments is its high potency and selectivity for the serotonin transporter (SERT). This makes it a useful tool for studying the serotonin system and potential new antidepressant drugs. However, one of the limitations of using this compound is its potential toxicity and side effects, which must be carefully monitored in lab experiments.
Direcciones Futuras
There are several future directions for research on 1-benzyl-N-(1-cyanocyclopropyl)-1H-indole-3-carboxamide. One area of research is the development of new antidepressant drugs that target the serotonin system, based on the mechanism of action of this compound. Another area of research is the investigation of the biochemical and physiological effects of this compound, including its potential use in the treatment of other neurological disorders. Additionally, further research is needed to fully understand the safety and toxicity profile of this compound, as well as its potential side effects.
Métodos De Síntesis
The synthesis of 1-benzyl-N-(1-cyanocyclopropyl)-1H-indole-3-carboxamide involves the reaction of 1-cyanocyclopropylamine with 1-benzylindole-3-carboxylic acid in the presence of a coupling agent such as N,N'-diisopropylcarbodiimide (DIC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The reaction is typically carried out in a solvent such as dichloromethane or dimethylformamide (DMF) at room temperature for several hours. After completion of the reaction, the product is purified by column chromatography to obtain the desired compound in high yield and purity.
Aplicaciones Científicas De Investigación
1-benzyl-N-(1-cyanocyclopropyl)-1H-indole-3-carboxamide has been found to exhibit several interesting properties that make it a promising candidate for research in various fields. One of the key areas of research is in the field of neuroscience, where this compound has been found to act as a potent and selective inhibitor of the serotonin transporter (SERT). This makes it a potential candidate for the development of new antidepressant drugs that target the serotonin system.
Propiedades
IUPAC Name |
1-benzyl-N-(1-cyanocyclopropyl)indole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3O/c21-14-20(10-11-20)22-19(24)17-13-23(12-15-6-2-1-3-7-15)18-9-5-4-8-16(17)18/h1-9,13H,10-12H2,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPJPOGDPHMUSQI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C#N)NC(=O)C2=CN(C3=CC=CC=C32)CC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-benzyl-N-(1-cyanocyclopropyl)-1H-indole-3-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(5-chloro-2,4-dimethoxyphenyl)-2-(3-ethyl-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl)acetamide](/img/structure/B2741342.png)



![1-(3-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)azetidin-1-yl)-3-(2-methoxynaphthalen-1-yl)propan-1-one](/img/structure/B2741346.png)
![3,5-dimethoxy-N-(6-methyl[1,2]oxazolo[5,4-b]pyridin-3-yl)benzamide](/img/structure/B2741347.png)



![6-bromo-5-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B2741357.png)

![N-(2-ethylphenyl)-7-hydroxy-4-methyl-5-oxo-4,5-dihydrothieno[3,2-b]pyridine-6-carboxamide](/img/structure/B2741360.png)
![1-Prop-2-enoyl-N-[[3-(1,2,4-triazol-1-yl)phenyl]methyl]piperidine-4-carboxamide](/img/structure/B2741361.png)